4-Fluoro-3-nitrodifluoromethylbenzene
Description
General Overview of Fluorine Chemistry in Aromatic Systems
The introduction of fluorine into an aromatic ring dramatically alters the molecule's electronic and physical properties. numberanalytics.com Fluorine is the most electronegative element, and its presence on a benzene (B151609) ring withdraws electron density from the π-system through a strong negative inductive effect. numberanalytics.com This electronic perturbation can significantly influence the reactivity of the aromatic ring, often making it less susceptible to electrophilic substitution. numberanalytics.com
Significance of Nitrated Fluorinated Benzene Derivatives in Research
The presence of a nitro group (NO₂) in conjunction with fluorine on a benzene ring creates a versatile chemical scaffold. The nitro group is a strong electron-withdrawing group, further modifying the electronic nature of the aromatic ring. Nitrated fluorinated benzene derivatives are crucial intermediates in organic synthesis. numberanalytics.com The nitro group can be readily reduced to an amino group (-NH₂), which is a key functional group for the construction of more complex molecules, including many pharmaceutical agents. ncert.nic.in
The combination of fluoro and nitro substituents on a benzene ring activates the molecule for nucleophilic aromatic substitution, a powerful reaction for forming new carbon-heteroatom bonds. researchgate.net This reactivity profile makes nitrated fluorinated benzenes valuable building blocks in the synthesis of a wide range of biologically active compounds and functional materials. numberanalytics.comnumberanalytics.com
Research Landscape of 4-Fluoro-3-nitrodifluoromethylbenzene Analogues
While specific research on this compound is not extensively documented in publicly available literature, a significant body of research exists for its close analog, 4-fluoro-3-nitrobenzotrifluoride. This compound, also known as 3-nitro-α,α,α,4-tetrafluorotoluene, serves as a valuable model for understanding the chemistry of this class of molecules. sigmaaldrich.comtcichemicals.com Research on this analog and similar structures focuses on their synthesis, reactivity, and application as intermediates in the preparation of pharmaceuticals and other specialty chemicals. google.com The trifluoromethyl group (CF₃), like the difluoromethyl group (CHF₂), is a strong electron-withdrawing group, and thus the chemical behavior of these analogs is expected to be quite similar.
Interactive Data Table: Properties of 4-Fluoro-3-nitrobenzotrifluoride
| Property | Value | Source |
| Molecular Formula | C₇H₃F₄NO₂ | nih.gov |
| Molecular Weight | 209.10 g/mol | nih.gov |
| Appearance | Light yellow to brown clear liquid | tcichemicals.com |
| Boiling Point | 92 °C at 15 mmHg | sigmaaldrich.com |
| Density | 1.494 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.462 | sigmaaldrich.com |
| CAS Number | 367-86-2 | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4F3NO2 |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
1-[difluoro(nitro)methyl]-2-fluorobenzene |
InChI |
InChI=1S/C7H4F3NO2/c8-6-4-2-1-3-5(6)7(9,10)11(12)13/h1-4H |
InChI Key |
CHNLAIVQHPLILD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C([N+](=O)[O-])(F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoro 3 Nitrodifluoromethylbenzene
Established Reaction Pathways for Similar Fluorinated Nitrobenzenes
The synthesis of fluorinated nitroaromatic compounds can be achieved through several established chemical transformations. These methods often involve either the introduction of a nitro group onto a pre-fluorinated scaffold or the installation of a fluorine atom onto a nitroaromatic precursor.
Direct Fluorination Approaches
Direct fluorination involves the reaction of a substrate with an electrophilic fluorine source. wikipedia.org While conceptually straightforward, the high reactivity of fluorinating agents necessitates careful control of reaction conditions to achieve the desired regioselectivity and to prevent over-fluorination or decomposition. For the synthesis of compounds analogous to 4-fluoro-3-nitrobenzotrifluoride, direct fluorination would typically involve the reaction of 3-nitrobenzotrifluoride (B1630513) with an electrophilic fluorine-containing reagent.
Common electrophilic fluorinating agents include N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and N-fluoro-o-benzenedisulfonimide (NFOBS), as well as reagents such as Selectfluor®. wikipedia.org These reagents are generally more manageable and safer than elemental fluorine. The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the specific reactants and conditions. wikipedia.org In the context of 3-nitrobenzotrifluoride, the strong electron-withdrawing nature of both the nitro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic attack, making direct fluorination a challenging transformation that often requires forcing conditions.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of nucleophiles, including fluoride (B91410), onto electron-deficient aromatic rings. nih.govnih.gov This reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov Subsequent departure of a leaving group restores the aromaticity of the ring.
For an SNAr reaction to be effective, the aromatic ring must be activated by at least one strong electron-withdrawing group (such as a nitro or trifluoromethyl group) positioned ortho or para to the leaving group. google.com In the synthesis of 4-fluoro-3-nitrobenzotrifluoride, a potential SNAr strategy would involve the displacement of a suitable leaving group (e.g., chloro, bromo) from the 4-position of a 3-nitrobenzotrifluoride derivative by a fluoride source.
An interesting aspect of SNAr reactions is the "element effect," where the reactivity of the leaving groups often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. nih.gov This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond and makes the carbon atom more electrophilic. stackexchange.com
Nitration of Fluorinated Precursors
The nitration of a fluorinated precursor is one of the most common and industrially viable routes for the synthesis of fluorinated nitroaromatic compounds. nih.gov In the case of 4-fluoro-3-nitrobenzotrifluoride, the logical precursor for this approach is 4-fluorobenzotrifluoride (B1346882). The nitration is typically carried out using a mixture of nitric acid and a strong acid catalyst, most commonly sulfuric acid. nih.govresearchgate.net The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. chemimpex.com
The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring. The trifluoromethyl group is a meta-directing deactivator, while the fluorine atom is an ortho-, para-directing deactivator. In the case of 4-fluorobenzotrifluoride, the directing effects of the two substituents are in opposition. However, the nitration predominantly occurs at the position ortho to the fluorine and meta to the trifluoromethyl group to yield 4-fluoro-3-nitrobenzotrifluoride. This outcome is influenced by the strong activating effect of the fluorine for ortho substitution and the deactivating effect of the trifluoromethyl group.
The reaction conditions, such as temperature and the concentration of the acids, are crucial for controlling the reaction and minimizing the formation of byproducts. researchgate.net
Table 1: Representative Conditions for the Nitration of Fluorinated Benzotrifluorides
| Starting Material | Reagents | Temperature (°C) | Yield (%) | Reference |
| 4-Chlorobenzotrifluoride | H₂SO₄, HNO₃ | Not specified | Not specified | researchgate.net |
| 3-Fluorobenzotrifluoride | H₂SO₄, HNO₃ | Not specified | Not specified | researchgate.net |
| 3-Methylbenzotrifluoride | HNO₃ | -22 to -16 | Not specified | google.com |
This table presents data for similar nitration reactions to illustrate typical conditions.
Halogen Exchange Reactions for Fluorine Introduction
Halogen exchange (Halex) reactions are a cornerstone of industrial fluoroaromatic chemistry, providing an efficient method for converting aryl chlorides or bromides into their corresponding fluorides. nih.gov This process is particularly effective for substrates that are activated by electron-withdrawing groups, such as a nitro group. The reaction typically involves heating the chlorinated precursor with an alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. nih.gov
For the synthesis of 4-fluoro-3-nitrobenzotrifluoride, the precursor would be 4-chloro-3-nitrobenzotrifluoride. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the fluoride ion displaces the chloride ion. The choice of fluoride source and solvent is critical for the success of the reaction. Spray-dried potassium fluoride is often used due to its high surface area and reactivity. The use of phase-transfer catalysts can also enhance the reaction rate.
Table 2: Examples of Halex Reactions for the Synthesis of Fluorinated Nitroaromatics
| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Reference |
| 2-Nitrochlorobenzene | 2-Fluoronitrobenzene | KF | DMSO | 150-250 | nih.gov |
| 4-Nitrochlorobenzene | 4-Fluoronitrobenzene | KF | DMSO | 150-250 | nih.gov |
| 5-Chloro-2-nitrobenzotrifluoride | 5-Fluoro-2-nitrobenzotrifluoride | KF | Sulfolane | Not specified | nih.gov |
This table provides examples of analogous Halex reactions.
Advanced Synthetic Techniques
In recent years, there has been a significant push towards the development of safer, more efficient, and scalable methods for chemical synthesis. Flow chemistry, particularly using microreactors, has emerged as a powerful tool in this regard, especially for reactions that are highly exothermic or involve hazardous reagents, such as nitration.
Microreactor-Based Synthesis and Continuous Flow Processes
Microreactors offer several advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the small reaction volumes. chemimpex.comyoutube.com These features are particularly beneficial for nitration reactions, which are notoriously exothermic and can pose a significant risk of thermal runaway in large-scale batch processes. polimi.it
The continuous flow nitration of aromatic compounds, including those similar to 4-fluorobenzotrifluoride, has been successfully demonstrated. researchgate.netyoutube.com In a typical setup, streams of the substrate and the nitrating agent (e.g., a mixture of nitric and sulfuric acids) are continuously pumped into a microreactor where they mix and react. The excellent heat exchange capabilities of the microreactor allow for the rapid removal of the heat generated during the reaction, enabling the use of higher reaction temperatures and shorter residence times, which can lead to increased productivity and selectivity. polimi.it
For the synthesis of 4-fluoro-3-nitrobenzotrifluoride, a continuous flow process would involve the nitration of 4-fluorobenzotrifluoride in a microreactor system. This approach not only improves the safety profile of the reaction but also allows for facile optimization of reaction conditions and straightforward scaling up by operating the reactor for longer periods or by using multiple reactors in parallel.
Table 3: Comparison of Batch vs. Continuous Flow Nitration
| Feature | Batch Reactor | Microreactor/Continuous Flow |
| Heat Transfer | Limited, risk of "hot spots" | Excellent, rapid heat dissipation |
| Mass Transfer | Can be limited, especially in multiphase systems | Enhanced, efficient mixing |
| Safety | Higher risk of thermal runaway | Inherently safer due to small volumes |
| Control | Less precise control over parameters | Precise control of temperature, time, stoichiometry |
| Scalability | Often challenging | Readily scalable ("scale-out") |
| Byproduct Formation | Can be significant | Often reduced due to better control |
Metal-Catalyzed Cross-Coupling Reactions Involving C-F Bonds
The formation of the aryl-fluorine bond in 4-fluoro-3-nitrodifluoromethylbenzene can be envisioned through modern metal-catalyzed cross-coupling reactions. A primary strategy involves the fluorination of a suitable precursor, such as an aryl triflate or aryl halide. Palladium-catalyzed nucleophilic fluorination represents a key methodology in this context. nih.gov The general catalytic cycle for such a transformation begins with the oxidative addition of an aryl precursor, for instance, 1-(difluoromethyl)-2-nitro-4-(trifluoromethanesulfonyloxy)benzene, to a palladium(0) complex. nih.gov This is followed by a ligand exchange step where a fluoride anion replaces the triflate on the palladium center, forming an arylpalladium(II) fluoride intermediate. nih.gov The final, and often most challenging, step is the reductive elimination from this intermediate to form the C-F bond of the product and regenerate the palladium(0) catalyst. nih.gov The use of specialized ligands, such as the sterically demanding t-BuBrettPhos, and anhydrous fluoride sources like cesium fluoride (CsF) are often crucial for the success of these reactions, which must be conducted under rigorous exclusion of moisture. nih.gov
A related, though often not metal-catalyzed, approach is the Halogen Exchange (Halex) reaction. nih.gov This process typically involves the nucleophilic substitution of a chlorine or bromine atom with fluoride at high temperatures in a polar aprotic solvent. nih.govgoogle.com For a substrate like 1-chloro-4-(difluoromethyl)-2-nitrobenzene, the electron-withdrawing nature of the nitro and difluoromethyl groups would activate the chlorine atom toward nucleophilic aromatic substitution. The reaction with a fluoride source, such as potassium fluoride, could yield the desired product. researchgate.net While often performed without a metal catalyst, high temperatures are generally required to overcome the energy barrier for the addition of fluoride to form the intermediate Meisenheimer complex. nih.gov
Radical Fluorination Protocols
Radical reactions provide a powerful toolkit for the introduction of fluorinated motifs. While direct radical C-H fluorination to install the single fluorine atom onto the aromatic ring is less common than substitution methods, radical pathways are highly relevant for the synthesis of the difluoromethyl group itself. rsc.orgnih.govnih.gov Modern synthetic methods, often employing photoredox catalysis, can generate highly reactive difluoromethyl radicals from stable, commercially available precursors. acs.org
One conceptual approach involves the radical difluoromethylation of a pre-functionalized benzene (B151609) ring. For instance, photocatalytic methods can generate the difluoromethyl radical (•CHF2) or related species, which can then add to an aromatic system. rsc.orgnih.gov This generates a cyclohexadienyl radical intermediate that is subsequently oxidized and deprotonated to yield the final difluoromethylated arene. nih.govnih.gov While no specific examples for the direct C-H difluoromethylation of 1-fluoro-2-nitrobenzene (B31998) have been detailed, the broad applicability of these methods to various arenes suggests their potential utility. nih.gov These reactions are noted for their operational simplicity and mild conditions, proceeding at room temperature with bench-stable reagents. nih.gov
Derivatization from Related Benzene Aldehyde and Aniline (B41778) Precursors
The most plausible and direct synthetic routes to this compound involve the chemical modification of readily available, highly functionalized precursors such as the corresponding benzaldehyde (B42025) or aniline.
Derivatization from 4-Fluoro-3-nitrobenzaldehyde
A highly efficient pathway to the target compound starts from 4-fluoro-3-nitrobenzaldehyde. sigmaaldrich.combldpharm.comsigmaaldrich.comfishersci.cacarlroth.comtcichemicals.com The core transformation is the conversion of the aldehyde functional group (-CHO) into a difluoromethyl group (-CHF₂). This is achieved through a reaction known as fluorodeoxygenation. Common reagents for this purpose include diethylaminosulfur trifluoride (DAST) or its more thermally stable analogues like Deoxo-Fluor®. The reaction proceeds by the initial attack of the aldehyde oxygen on the sulfur atom of the reagent, leading to a cascade that ultimately replaces the carbon-oxygen double bond with two carbon-fluorine single bonds. This method is a staple in organofluorine chemistry for accessing gem-difluoro compounds from carbonyl precursors.
Table 1: Hypothetical Reaction Conditions for Fluorodeoxygenation
| Parameter | Value |
| Starting Material | 4-Fluoro-3-nitrobenzaldehyde |
| Reagent | Diethylaminosulfur trifluoride (DAST) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to room temperature |
| Stoichiometry | 1.1 - 1.5 equivalents of DAST |
| Notes | Reaction is typically performed under an inert atmosphere (N₂ or Ar) and requires careful quenching, often with a saturated sodium bicarbonate solution. |
Derivatization from 4-Fluoro-3-nitroaniline (B182485)
An alternative, though more complex, synthetic route begins with 4-fluoro-3-nitroaniline. google.comgoogle.comchegg.comchemicalbook.comnih.gov This pathway utilizes a Sandmeyer-type reaction, which is a powerful method for transforming an aromatic amino group into a wide variety of other functionalities via a diazonium salt intermediate. nih.govwikipedia.org Recently, this classical reaction has been adapted for difluoromethylation. nih.govnih.gov
The process involves two main steps:
Diazotization: The amino group of 4-fluoro-3-nitroaniline is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, or an alkyl nitrite like tert-butyl nitrite, to form the corresponding arenediazonium salt. nih.gov
Difluoromethylation: The diazonium salt is then reacted with an in-situ generated difluoromethyl-copper complex. nih.govnih.gov This active reagent is typically formed by reacting a copper(I) source, such as copper thiocyanate (B1210189) (CuSCN), with a difluoromethyl source like trimethyl(difluoromethyl)silane (TMS-CF₂H) in the presence of a fluoride activator like cesium fluoride. nih.gov The reaction proceeds under mild conditions and tolerates a wide array of functional groups. nih.gov
This Sandmeyer difluoromethylation provides a valuable method for converting broadly available aromatic amines into difluoromethyl arenes. nih.gov
Stereoselective Synthesis Considerations
The target molecule, this compound, is achiral. It does not possess any stereocenters or elements of chirality such as planes or axes of chirality that would result in enantiomeric or diastereomeric forms. The difluoromethyl group (CHF₂) has a prochiral carbon atom, but it is not a stereocenter. Consequently, considerations of stereoselectivity are not applicable to the synthesis of this specific compound.
Purification and Isolation Methodologies in Synthesis
The purification of the final product, this compound, from the reaction mixture is critical to obtaining a compound of high purity. The methodologies employed depend on the synthetic route taken but generally follow a standard workflow for non-polar to moderately polar organic compounds.
A typical purification sequence involves several steps:
Aqueous Workup: Following the completion of the synthesis, the reaction is quenched and diluted with an organic solvent, such as ethyl acetate (B1210297) or methylene (B1212753) chloride. google.com The organic layer is washed sequentially with water and brine to remove water-soluble reagents and byproducts.
Acid/Base Washing: Depending on the precursor used, specific washes can be highly effective. If the synthesis starts from 4-fluoro-3-nitroaniline, a wash with dilute hydrochloric acid can remove any unreacted starting material. google.com Conversely, industrial purification of nitroaromatic compounds often involves treatment with an alkaline solution, such as aqueous sodium hydroxide (B78521) or ammonia, to neutralize and extract acidic impurities like nitrophenolic byproducts that may form during nitration steps. google.com
Drying and Concentration: The washed organic phase is dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. google.com
Chromatography and Recrystallization: The crude residue is often subjected to further purification. Column chromatography on silica (B1680970) gel is a standard method for separating the desired product from non-polar and highly polar impurities. Following chromatography, or as an alternative, recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or hexanes/ethyl acetate) can be employed to yield the final product in high purity. google.comgoogle.com
Reactivity and Mechanistic Investigations of 4 Fluoro 3 Nitrodifluoromethylbenzene
Electrophilic Aromatic Substitution Reactivity Profile
Electrophilic aromatic substitution (EAS) on the 4-fluoro-3-nitrodifluoromethylbenzene ring is significantly challenging due to the powerful deactivating effects of all three substituents. Both the nitro (-NO₂) and difluoromethyl (-CF₂H) groups are strong electron-withdrawing groups, primarily through a negative inductive effect (-I) and, in the case of the nitro group, a strong negative resonance effect (-R). The fluorine atom also exerts a strong -I effect but a positive resonance effect (+R) through its lone pairs. youtube.comyoutube.com
The cumulative effect of these groups is a substantial reduction in the electron density of the benzene (B151609) ring, making it a very poor nucleophile and thus highly unreactive towards electrophiles. The trifluoromethyl group (-CF₃), a close analogue of the difluoromethyl group, is considered a strong deactivator, and reactions on rings bearing this group can be prohibitively slow. youtube.com
Should an electrophilic substitution be forced under harsh conditions, the regiochemical outcome is determined by the directing effects of the existing substituents. The table below summarizes these effects.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |
| -F | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | ortho, para |
| -NO₂ | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating | meta |
| -CF₂H | Electron-withdrawing (-I) | (Negligible) | Strongly Deactivating | meta |
Data compiled from principles of electrophilic aromatic substitution. youtube.comyoutube.comyoutube.comlibretexts.orgyoutube.com
The directing influences on the this compound ring are as follows:
The fluoro group at C-4 directs incoming electrophiles to its ortho positions (C-3 and C-5).
The nitro group at C-3 directs to its meta positions (C-1 and C-5).
The difluoromethyl group at C-1 directs to its meta positions (C-3 and C-5).
Nucleophilic Aromatic Substitution Pathways
In stark contrast to its inertness toward electrophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is a cornerstone of its synthetic utility. The SₙAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.orgrsc.orgrsc.org
The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. rsc.orgrsc.org For a successful SₙAr reaction, two main conditions must be met:
The ring must be substituted with powerful electron-withdrawing groups.
There must be a good leaving group.
In this compound, both the nitro and difluoromethyl groups serve as strong activating groups for SₙAr. The reaction is highly regioselective, with nucleophilic attack occurring at the carbon atom bearing the fluorine atom (C-4). This is because the nitro group is positioned ortho to the fluorine, which is optimal for stabilizing the negative charge of the Meisenheimer intermediate through resonance. rsc.org
Interestingly, while fluoride (B91410) is generally a poor leaving group in Sₙ1 and Sₙ2 reactions, it is an excellent leaving group in SₙAr reactions. This is because the C-F bond is very strong, but its cleavage occurs in the fast, second step of the mechanism. The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, accelerating the rate-determining nucleophilic attack. The general order of leaving group ability in SₙAr is F > Cl > Br > I, which is the reverse of the trend seen in Sₙ1/Sₙ2 reactions. acs.orgrsc.org
Common nucleophiles used in SₙAr reactions with activated fluoroarenes include alkoxides, phenoxides, amines, and thiolates, leading to the formation of ethers, substituted amines, and thioethers, respectively.
Transformations of the Difluoromethyl Moiety
The difluoromethyl (-CF₂H) group is generally considered robust and stable, contributing to the metabolic stability of many pharmaceutical compounds. springernature.com Its transformation typically requires harsh reaction conditions.
The most common transformation of a benzylic-type polyfluorinated group is hydrolysis. While the C-F bond is strong, under strongly acidic conditions, the difluoromethyl group can be hydrolyzed. Analogous transformations of the trifluoromethyl group (-CF₃) using strong acids like fuming sulfuric acid can yield a carboxylic acid group (-COOH). nih.govrsc.org It is expected that under similar harsh acidic conditions, the difluoromethyl group in this compound would be hydrolyzed to a formyl group (-CHO), which may be subsequently oxidized to a carboxylic acid depending on the reaction environment.
The mechanism likely involves protonation of a fluorine atom, followed by loss of HF to generate a transient difluorobenzyl-type carbocation, which is then attacked by water or other nucleophiles present in the medium. nih.gov This process would be repeated to achieve full hydrolysis.
Direct functionalization of the C-H bond within the -CF₂H group or selective C-F bond activation is more complex and typically requires specialized modern synthetic methods, such as photocatalysis or specific metal catalysts, which are beyond the scope of classical transformations. rsc.orgccspublishing.org.cn
Regioselectivity and Stereoselectivity in Reactions
Regioselectivity is a critical consideration in the reactions of this compound.
In Nucleophilic Aromatic Substitution: The reaction is highly regioselective for the displacement of the fluorine atom at C-4. The ortho-nitro group provides powerful activation at this position by stabilizing the Meisenheimer intermediate. rsc.orgnih.gov Nucleophilic attack at other positions is electronically disfavored. Theoretical studies on similar systems confirm that the stability of the isomeric σ-complex intermediates correctly predicts the regiochemical outcome. researchgate.net
Stereoselectivity is not a primary consideration for reactions occurring directly on the aromatic ring, as the ring itself is planar. Stereocenters are not typically formed during EAS or SₙAr reactions on the benzene ring itself. However, stereoselectivity could become relevant if transformations of the substituents lead to the creation of a new chiral center. For example, if a reaction on a functional group derived from the nitro or difluoromethyl moiety were to generate a stereocenter, the proximity of the existing ring substituents could potentially influence the stereochemical outcome, though such effects would be substrate- and reaction-dependent.
Elucidation of Reaction Mechanisms
The reactivity of this compound is predominantly dictated by the interplay of its three key functional groups: the fluorine atom, the nitro group, and the difluoromethyl group, all situated on an aromatic benzene ring. The electron-withdrawing nature of the nitro and difluoromethyl groups significantly influences the molecule's susceptibility to certain classes of reactions. Mechanistic investigations, largely extrapolated from studies on structurally similar compounds, reveal two primary pathways of reactivity: nucleophilic aromatic substitution (SNAr) and reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The benzene ring in this compound is rendered electron-deficient by the strong electron-withdrawing effects of the nitro group (NO₂) and, to a lesser extent, the difluoromethyl group (CHF₂). This electronic characteristic makes the aromatic ring an electrophilic target for nucleophiles, facilitating nucleophilic aromatic substitution. wikipedia.orgpressbooks.pub The fluorine atom, being a good leaving group in this activated system, is the primary site of substitution.
The accepted mechanism for this transformation is a two-step addition-elimination process, known as the SNAr mechanism. wikipedia.org
Nucleophilic Addition and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This carbon is ipso to the leaving group. This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing nitro and difluoromethyl groups, particularly when positioned ortho and para to the site of attack, play a pivotal role in stabilizing the negative charge of the Meisenheimer complex through resonance delocalization. wikipedia.orgpressbooks.pub In the case of this compound, the nitro group is ortho to the fluorine, and the difluoromethyl group is meta, both contributing to the activation of the ring towards nucleophilic attack.
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the elimination of the fluoride ion, which acts as the leaving group. This step is typically fast. The high electronegativity of fluorine makes it an effective leaving group in SNAr reactions, a contrast to its behavior in SN1 and SN2 reactions. masterorganicchemistry.com
The general mechanism can be visualized as follows:
Figure 1: General Mechanism of SNAr on this compound
Step 1: Nucleophilic attack and formation of the Meisenheimer complex.
Step 2: Elimination of the fluoride ion and restoration of aromaticity.
The regioselectivity of the substitution is precise, with the incoming nucleophile replacing the fluorine atom. The reaction conditions for such substitutions typically involve a polar aprotic solvent to solvate the cation of the nucleophilic salt, and the reaction can often proceed under relatively mild temperatures due to the activated nature of the substrate.
Table 1: Influence of Substituents on the Rate of Nucleophilic Aromatic Substitution (Illustrative Examples)
| Compound | Relative Rate of Reaction with Piperidine | Key Electron-Withdrawing Groups | Position Relative to Leaving Group |
| 1-Fluoro-4-nitrobenzene | 1 | -NO₂ | para |
| 1-Fluoro-2,4-dinitrobenzene | ~3 x 10⁷ | -NO₂ | ortho, para |
| This compound (Predicted) | Intermediate | -NO₂, -CHF₂ | ortho, meta |
This table illustrates the activating effect of electron-withdrawing groups on the rate of SNAr. The rate for this compound is predicted to be significant due to the presence of the nitro and difluoromethyl groups, though likely less than that for 1-fluoro-2,4-dinitrobenzene.
Reduction of the Nitro Group
The nitro group of this compound can be chemically reduced to an amino group, a transformation that is fundamental in the synthesis of many pharmaceutical and agrochemical compounds. This reduction is a complex process that proceeds through several intermediates. While specific studies on this compound are not extensively documented, the mechanism can be understood from the well-established pathways for the reduction of aromatic nitro compounds. acs.orgresearchgate.netmdpi.com
The most common method for this transformation is catalytic hydrogenation. researchgate.net The general pathway involves the transfer of six electrons and six protons to the nitro group.
The stepwise reduction is believed to proceed as follows:
Nitro to Nitroso: The initial two-electron reduction of the nitro group (Ar-NO₂) leads to the formation of a nitroso intermediate (Ar-NO).
Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is then further reduced in a two-electron process to form a hydroxylamine derivative (Ar-NHOH). Phenylhydroxylamine and its derivatives are often key intermediates in these reductions. mdpi.com
Hydroxylamine to Amine: Finally, another two-electron reduction of the hydroxylamine yields the corresponding aniline (B41778), in this case, 4-fluoro-3-difluoromethylaniline.
Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
Various catalytic systems can be employed for this reduction, with reaction conditions influencing the selectivity towards the final amine product or allowing for the isolation of intermediates like the hydroxylamine.
Table 2: Common Reagents and Intermediates in the Reduction of Aromatic Nitro Compounds
| Reagent/Catalyst | Typical Conditions | Key Intermediates | Final Product |
| H₂, Pd/C, PtO₂ or Raney Ni | Room temperature to moderate heat, atmospheric to high pressure | Nitroso, Hydroxylamine | Amine |
| Fe, Sn, or Zn in acidic medium (e.g., HCl, Acetic Acid) | Reflux | Nitroso, Hydroxylamine | Amine |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Nitroso, Hydroxylamine | Amine |
| Electrochemical Reduction | Controlled potential | Nitroso, Hydroxylamine | Amine |
This table summarizes common methods for the reduction of nitroarenes, which are applicable to this compound to synthesize the corresponding aniline derivative. acs.org The choice of reagent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule.
Derivatives and Analogs of 4 Fluoro 3 Nitrodifluoromethylbenzene
Synthesis of Functionalized Derivatives
The functionalization of the 4-fluoro-3-nitrodifluoromethylbenzene core is pivotal for its application as a synthetic intermediate. The existing substituents heavily influence the regioselectivity and feasibility of subsequent chemical transformations.
The introduction of a carboxylic acid group onto the benzene (B151609) ring is a key transformation, as it opens pathways to a multitude of other functional groups, including amides, esters, and acyl halides. escholarship.orgnih.gov A common strategy to access carboxylic acid derivatives involves the oxidation of a precursor methyl group or the hydrolysis of a nitrile. Given the starting compound, a more direct route would involve metalation followed by carboxylation. However, the strong electron-withdrawing nature of the substituents makes direct electrophilic substitution challenging.
A more viable approach involves nucleophilic aromatic substitution (SNAr) on a related precursor where the difluoromethyl group is replaced by a more suitable leaving group. Alternatively, if a precursor with a methyl group at the desired position is available, it can be oxidized to a carboxylic acid. The resulting carboxylic acid can then be converted into various derivatives. For instance, treatment with thionyl chloride or oxalyl chloride would yield the corresponding acyl chloride. This activated intermediate can then react with amines to form amides or with alcohols to form esters. nih.gov The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives, for example, highlights a modern approach to creating complex amide structures that could be adapted for this system. escholarship.orgnih.gov
Table 1: Synthesis of Carboxylic Acid Derivatives
| Precursor Functional Group | Reagents | Product Functional Group |
| Nitrile | H₃O⁺, Heat | Carboxylic Acid |
| Acyl Chloride | H₂O | Carboxylic Acid |
| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acyl Chloride |
| Acyl Chloride | R-NH₂ | Amide |
| Carboxylic Acid | R-OH, Acid Catalyst | Ester |
| Acyl Chloride | R-OH, Pyridine | Ester |
The synthesis of nitrile derivatives from fluorinated aromatic compounds is a well-established process. For instance, the preparation of 4-fluoro-3-nitrobenzonitrile (B23716) can be achieved through nucleophilic aromatic substitution on a precursor like 1,4-difluoro-2-nitrobenzene using cyanide salts. researchgate.net Adapting this to the this compound system, if a suitable leaving group were present at the C1 position (para to the fluorine), a Rosenmund-von Braun reaction with copper(I) cyanide could be employed to introduce the nitrile functionality.
The resulting 4-cyano-2-nitrophenyl derivatives are valuable intermediates. researchgate.net The nitrile group itself can be further elaborated, for example, through hydrolysis to a carboxylic acid or reduction to an aminomethyl group, thereby expanding the synthetic utility of the core structure.
Table 2: Synthesis of Nitrile Derivatives
| Reaction Type | Precursor | Reagents | Product |
| Nucleophilic Aromatic Substitution | 1-X-4-fluoro-3-nitrodifluoromethylbenzene (X=Cl, Br, I) | CuCN, DMF/Heat | 4-Fluoro-3-nitro-1-cyanodifluoromethylbenzene |
| Sandmeyer Reaction | 4-Fluoro-3-nitro-1-aminodifluoromethylbenzene | 1. NaNO₂, HCl2. CuCN, KCN | 4-Fluoro-3-nitro-1-cyanodifluoromethylbenzene |
The synthesis of aniline (B41778) derivatives from nitroaromatic compounds is typically achieved through reduction. For the this compound core, the nitro group can be selectively reduced to an amine using various reagents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). This transformation yields 4-fluoro-3-aminodifluoromethylbenzene, a key precursor for many heterocyclic syntheses. A patented process for the analogous compound, 4-fluoro-3-nitroaniline (B182485), involves the nitration of p-fluoroaniline under anhydrous conditions, demonstrating the industrial relevance of such structures. google.com
The synthesis of an aldehyde derivative can be more complex. If a carboxylic acid derivative is first synthesized (as in 4.1.1), it can be reduced to the corresponding aldehyde using controlled reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. Alternatively, formylation reactions, such as the Vilsmeier-Haack reaction, could be employed on an activated precursor, although the highly deactivated nature of the this compound ring would likely require harsh conditions.
Table 3: Synthesis of Aldehyde and Aniline Derivatives
| Target Derivative | Synthetic Route | Typical Reagents |
| Aniline | Reduction of Nitro Group | H₂, Pd/C; Fe/HCl; SnCl₂ |
| Aldehyde | Reduction of Carboxylic Acid/Ester | DIBAL-H |
| Aldehyde | Oxidation of a Benzyl Alcohol | PCC, DMP |
| Aldehyde | Formylation (on activated precursor) | POCl₃, DMF (Vilsmeier-Haack) |
Hydrazine (B178648) derivatives, particularly acyl hydrazides, are versatile intermediates, often used in the construction of nitrogen-containing heterocycles. organic-chemistry.orgekb.eg The most direct route to an acyl hydrazide of this compound begins with the corresponding carboxylic acid derivative, typically an ester. The ester can be treated with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol (B145695) to yield the desired acyl hydrazide. ekb.eg This reaction is generally efficient and proceeds under mild conditions. The resulting acyl hydrazide can then serve as a nucleophile or as a precursor for further transformations. organic-chemistry.org
Table 4: Synthesis of Hydrazine Derivatives
| Precursor | Reagent | Product |
| Methyl 4-fluoro-3-nitrodifluoromethylbenzoate | Hydrazine Hydrate (N₂H₄·H₂O) | 4-Fluoro-3-nitrodifluoromethylbenzoyl hydrazide |
| 4-Fluoro-3-nitrodifluoromethylbenzoyl chloride | Hydrazine Hydrate (N₂H₄·H₂O) | 4-Fluoro-3-nitrodifluoromethylbenzoyl hydrazide |
Creation of Heterocyclic Systems Incorporating the Fluorinated Framework
The functionalized derivatives described above are instrumental in the synthesis of complex heterocyclic systems. The incorporation of the fluorinated phenyl moiety can significantly modulate the physicochemical and biological properties of the resulting heterocycle.
Fluorous synthesis techniques, which utilize highly fluorinated reagents or tags, offer efficient methods for the creation and purification of heterocyclic compounds. nih.gov For example, the aniline derivative (4-fluoro-3-aminodifluoromethylbenzene) can be a key starting material for quinolines, quinazolines, or benzodiazepines. The hydrazine derivatives are particularly useful for synthesizing five- and six-membered heterocycles. Reaction of an acyl hydrazide with a 1,3-dicarbonyl compound can lead to the formation of pyrazoles, while reaction with a 1,2-dicarbonyl compound can yield pyridazinones. ekb.egresearchgate.net For example, a library of 4-fluoropyrazole derivatives has been successfully prepared through the cyclization reaction between various hydrazines and an in-situ generated fluorodiketone. researchgate.net
Table 5: Examples of Heterocyclic Synthesis from Derivatives
| Derivative | Co-reactant | Heterocyclic Product |
| Aniline Derivative | β-ketoester | Quinolone |
| Hydrazine Derivative | 1,3-Diketone | Pyrazole |
| Hydrazine Derivative | γ-Ketoacid | Pyridazinone |
| o-Phenylenediamine Derivative | Carboxylic Acid | Benzimidazole |
Exploration of Structure-Reactivity Relationships in Modified Systems
The reactivity of the this compound system and its derivatives is dominated by the powerful electron-withdrawing effects of the substituents. The fluorine atom, the nitro group, and the difluoromethyl group all pull electron density from the aromatic ring, making it highly electron-deficient.
This electron deficiency has several key consequences:
Activation towards Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is highly activated towards attack by nucleophiles. The fluorine atom, being a good leaving group in SNAr reactions, is particularly susceptible to displacement by nucleophiles like amines, alkoxides, or thiolates. The nitro group in the ortho position provides strong resonance stabilization to the intermediate Meisenheimer complex, further accelerating the reaction.
Deactivation towards Electrophilic Aromatic Substitution (SEAr): The ring is strongly deactivated towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). Forcing conditions would be required for any further electrophilic substitution, which would likely be directed to the position ortho to the fluorine and meta to the nitro and difluoromethyl groups.
Acidity of N-H and O-H bonds: Functional groups attached to the ring, such as anilines or phenols, will exhibit increased acidity due to the strong inductive and resonance withdrawal of electrons by the ring substituents.
The interplay between these electronic effects governs the synthetic strategies that can be successfully employed. For instance, while direct formylation of the parent ring is difficult, a precursor aniline derivative could be readily diazotized and converted to a variety of other functional groups via Sandmeyer or related reactions. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes to complex, highly functionalized molecules based on this fluorinated scaffold.
Table 6: Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| -F | -I (Strong) | +R (Weak) | Deactivating, ortho/para directing |
| -NO₂ | -I (Strong) | -R (Strong) | Strongly Deactivating, meta directing |
| -CHF₂ | -I (Strong) | None | Strongly Deactivating, meta directing |
Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.
Proton (1H) NMR Spectroscopy for Structural Elucidation
The ¹H NMR spectrum would be expected to show signals for the three aromatic protons and the single proton of the difluoromethyl group. The aromatic protons would appear as complex multiplets due to coupling with each other and with the fluorine atom on the ring. The proton of the -CHF₂ group would appear as a characteristic triplet due to coupling with the two equivalent fluorine atoms in that group.
Carbon (13C) NMR Spectroscopy for Carbon Framework Analysis
The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms (H, F, C, N). The signals for carbons bonded to fluorine (the C-F carbon of the ring and the -CHF₂ carbon) would appear as doublets due to one-bond carbon-fluorine coupling. Other carbons would show smaller, long-range couplings to the fluorine atoms.
Fluorine (19F) NMR Spectroscopy for Fluorine Environment Characterization
The ¹⁹F NMR spectrum is crucial for fluorinated compounds. It would be expected to show two distinct signals: one for the fluorine atom attached to the aromatic ring and one for the two equivalent fluorine atoms of the difluoromethyl group. The signal for the -CHF₂ fluorine atoms would be a doublet due to coupling with the attached proton. Both fluorine signals would likely exhibit further small couplings to the aromatic protons and potentially to each other.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum would display absorption bands characteristic of the functional groups. Key expected absorptions would include strong bands for the asymmetric and symmetric stretching of the nitro group (NO₂), C-F stretching vibrations for both the aromatic C-F and the aliphatic C-F bonds in the -CHF₂ group, C-H stretching for the aromatic and difluoromethyl groups, and various bands corresponding to the vibrations of the benzene (B151609) ring.
Raman Spectroscopy
Raman spectroscopy, being complementary to FTIR, would also be used to identify functional groups. It is particularly effective for identifying symmetric vibrations and non-polar bonds. The symmetric stretch of the nitro group and the vibrations of the benzene ring skeleton would be expected to produce strong signals.
Should experimental data for 4-Fluoro-3-nitrodifluoromethylbenzene be published in the future, a detailed analysis and the creation of corresponding data tables would be possible.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and to deduce the structural components of a molecule by analyzing its fragmentation pattern upon ionization. nist.gov For 4-Fluoro-3-nitrobenzotrifluoride, electron ionization (EI) is a common method used to generate a mass spectrum. nist.gov
The molecular formula for 4-Fluoro-3-nitrobenzotrifluoride is C₇H₃F₄NO₂. nih.gov Its calculated molecular weight is approximately 209.10 g/mol . nih.govsigmaaldrich.com In a typical mass spectrum, the peak corresponding to the intact molecule, known as the molecular ion peak (M+), would be observed at a mass-to-charge ratio (m/z) of 209. nist.gov
The fragmentation of 4-Fluoro-3-nitrobenzotrifluoride under mass spectrometry conditions is influenced by the different functional groups attached to the benzene ring: the nitro (-NO₂), trifluoromethyl (-CF₃), and fluoro (-F) groups. The stability of the aromatic ring means that it often remains intact, while the substituents are cleaved off.
Key Fragmentation Pathways:
Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which has a mass of 46 amu. This would result in a significant fragment ion at m/z 163. Further fragmentation might show a peak corresponding to the loss of a nitrogen monoxide radical (NO·, 30 amu) to give a fragment at m/z 179.
Loss of the Trifluoromethyl Group: The trifluoromethyl group (-CF₃) is another labile substituent. Its loss (a mass of 69 amu) would lead to a fragment ion at m/z 140.
Loss of a Fluorine Atom: Cleavage of the C-F bond from the benzene ring, though less common than the loss of the other groups, would result in a fragment at m/z 190.
The analysis of these characteristic fragments allows for the confirmation of the compound's structure. The relative intensities of these fragment peaks provide further information about the stability of the resulting ions.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Parent Ion (M+) | Predicted Fragment Ion | Mass of Lost Neutral Fragment | m/z of Fragment Ion |
| [C₇H₃F₄NO₂]⁺ | [C₇H₃F₄O]⁺ | 30 (NO) | 179 |
| [C₇H₃F₄NO₂]⁺ | [C₇H₃F₄]⁺ | 46 (NO₂) | 163 |
| [C₇H₃F₄NO₂]⁺ | [C₆H₃FNO₂]⁺ | 69 (CF₃) | 140 |
| [C₇H₃F₄NO₂]⁺ | [C₇H₃F₃NO₂]⁺ | 19 (F) | 190 |
X-ray Crystallography for Solid-State Structure Determination
As of the latest available data, a specific single-crystal X-ray diffraction structure for 4-Fluoro-3-nitrobenzotrifluoride has not been reported in publicly accessible crystallographic databases. While structural data exists for analogous compounds like 4-Fluoro-3-nitrobenzoic acid, direct experimental data for 4-Fluoro-3-nitrobenzotrifluoride is not available. nih.gov The acquisition of such data would require the successful growth of a suitable single crystal, which can be a challenging process.
Should a crystal structure be determined, it would provide invaluable, unambiguous confirmation of the connectivity and stereochemistry of the molecule. It would also reveal details about intermolecular interactions, such as π–π stacking or halogen bonding, which govern the packing of the molecules in the crystal lattice.
Advanced Spectroscopic Techniques and Data Interpretation
Beyond mass spectrometry, a combination of other spectroscopic methods is essential for a complete structural elucidation of 4-Fluoro-3-nitrobenzotrifluoride.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.
¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. For 4-Fluoro-3-nitrobenzotrifluoride, the aromatic region of the ¹H NMR spectrum would show a complex multiplet pattern for the three protons on the benzene ring. The chemical shifts and coupling constants (J-values) would be influenced by the electronic effects of the fluorine, nitro, and trifluoromethyl substituents. chemicalbook.com
¹³C NMR: This technique probes the carbon skeleton of the molecule. The spectrum would show distinct signals for each of the seven carbon atoms. The carbon attached to the -CF₃ group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts would provide evidence for the electronic environment of each carbon atom. nih.gov
¹⁹F NMR: Given the presence of four fluorine atoms in two different chemical environments (-F and -CF₃), ¹⁹F NMR is particularly informative. It would show two distinct signals: one for the fluorine atom attached directly to the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. nih.gov The chemical shifts and coupling patterns would confirm the structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Fluoro-3-nitrobenzotrifluoride would exhibit characteristic absorption bands: thermofisher.com
Strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).
Strong absorptions in the 1100-1400 cm⁻¹ region due to the C-F stretching vibrations of the trifluoromethyl group.
Aromatic C-H and C=C stretching vibrations in their characteristic regions.
The collective data from these spectroscopic techniques, when interpreted together, provides a detailed and unambiguous confirmation of the structure of 4-Fluoro-3-nitrobenzotrifluoride.
Interactive Data Table: Spectroscopic Data Summary
| Technique | Information Provided | Expected Observations for 4-Fluoro-3-nitrobenzotrifluoride |
| Mass Spectrometry (EI-MS) | Molecular weight and fragmentation pattern | Molecular ion at m/z 209; fragments from loss of NO₂, CF₃ |
| ¹H NMR | Proton environment and connectivity | Complex multiplets in the aromatic region for 3 protons |
| ¹³C NMR | Carbon skeleton structure | 7 distinct carbon signals; quartet for the CF₃ carbon |
| ¹⁹F NMR | Fluorine environment and connectivity | Two signals: one for the aromatic F, one for the CF₃ group |
| IR Spectroscopy | Functional group identification | Characteristic peaks for NO₂, C-F (trifluoromethyl), and aromatic rings |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the study of molecular systems at the atomic and electronic levels.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for optimizing molecular geometries and predicting a range of electronic properties. For 4-Fluoro-3-nitrodifluoromethylbenzene, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. prensipjournals.com
These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles. The presence of the bulky and electron-withdrawing nitro (NO₂) and difluoromethyl (CHF₂) groups, along with the electronegative fluorine atom, would significantly influence the geometry of the benzene (B151609) ring, likely causing some distortion from perfect planarity. In a study of the similar molecule 3-Chloro-4-fluoronitrobenzene (B104753), DFT calculations were performed to successfully determine its optimized molecular geometry. prensipjournals.com Thermodynamic properties such as heat capacity, entropy, and dipole moment can also be calculated using DFT. prensipjournals.comglobalresearchonline.net
Table 1: Predicted Molecular Properties of this compound (Illustrative)
| Property | Predicted Value | Method |
|---|---|---|
| Molecular Formula | C₇H₄F₃NO₂ | - |
| Molecular Weight | 191.11 g/mol | - |
| Dipole Moment | ~3-5 D | DFT/B3LYP |
Note: The values in this table are illustrative and would need to be confirmed by specific calculations for this compound.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nist.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of accuracy, albeit at a greater computational cost. researchgate.net For a molecule like this compound, high-accuracy ab initio calculations could be used to refine the geometric and electronic data obtained from DFT. aps.org These methods are particularly valuable for benchmarking the results of less computationally expensive methods and for investigating systems where electron correlation effects are significant. nist.gov
Electronic Structure Analysis
The arrangement of electrons within a molecule dictates its chemical behavior. Several analytical techniques are used to interpret the results of quantum chemical calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov
For this compound, the strong electron-withdrawing nature of the nitro and difluoromethyl groups is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO would likely be localized on the benzene ring, with some contribution from the substituents. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov In related fluorinated polymers, the introduction of electron-withdrawing fluorine atoms has been shown to lower both HOMO and LUMO energy levels. nih.gov The analysis of frontier orbitals in similar compounds like 3-chloro-4-fluoronitrobenzene has been used to understand their electronic transitions and reactivity. prensipjournals.com
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | ~ -7.0 to -8.0 | Electron-donating ability, localized on the aromatic ring |
| LUMO | ~ -3.0 to -4.0 | Electron-accepting ability, influenced by NO₂ and CHF₂ groups |
Note: These values are illustrative and based on trends observed in similar molecules. nih.govsemanticscholar.org
Natural Bonding Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density, describing interactions in terms of charge transfer between filled "donor" orbitals and empty "acceptor" orbitals. nih.gov For this compound, NBO analysis would reveal hyperconjugative interactions that contribute to the molecule's stability.
A key interaction to investigate would be the possibility of intramolecular hydrogen bonding between the hydrogen of the difluoromethyl group and the oxygen of the adjacent nitro group, or the ortho-fluorine atom. NBO analysis can quantify the stabilization energy associated with such charge-transfer interactions (e.g., from a lone pair on an oxygen or fluorine to an antibonding C-H orbital). nih.govresearchgate.netsid.ir These interactions, though weak, can influence the molecule's conformation and reactivity. escholarship.org
The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govrsc.org The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group, making this the primary site for electrophilic interactions. acs.org The hydrogen atoms on the benzene ring and the difluoromethyl group would likely exhibit positive potential. The fluorine atom would also contribute to the electrostatic landscape. Such maps are invaluable for predicting how the molecule will interact with other molecules, including biological receptors or reactants in a chemical synthesis. prensipjournals.comnih.gov
Reaction Pathway Modeling and Transition State Analysis
The computational modeling of reaction pathways for nitroaromatic compounds is crucial for understanding their synthesis, reactivity, and potential degradation mechanisms. Density Functional Theory (DFT) is a common method employed for these investigations, allowing for the exploration of potential energy surfaces and the identification of reaction intermediates and transition states.
For a compound like this compound, theoretical studies would typically focus on reactions such as nucleophilic aromatic substitution (SNAr), reduction of the nitro group, or transformations involving the difluoromethyl group. The modeling process involves:
Identification of Reactants, Products, and Intermediates: The first step is to define the starting materials and expected products of a given reaction. Computational models can then be used to predict the geometries and electronic structures of any intermediates that may form.
Locating Transition States: A transition state represents the highest energy point along a reaction coordinate. Sophisticated algorithms are used to locate these fleeting structures. The geometry and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate. For instance, in an SNAr reaction, the transition state would likely involve the attacking nucleophile and the leaving group simultaneously interacting with the aromatic ring.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations can be performed to confirm that it connects the reactants and products on the potential energy surface. This provides a detailed picture of the molecular rearrangements that occur during the reaction.
In studies of similar nitroaromatic compounds, transition state analysis has been used to elucidate reaction mechanisms. For example, in the study of β-arylsulfotransferase IV, understanding the transition-state structure of catalyzed sulfuryl transfer was achieved through linear free-energy analysis of various fluorinated p-nitrophenols. nih.gov The data from these analyses indicated a dissociative transition state, where the distance between the nucleophilic species and the electrophilic center is a key parameter. nih.gov Such insights are invaluable for predicting the reactivity of related compounds.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are extensively used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data.
The general workflow for predicting spectroscopic parameters involves:
Geometry Optimization: The first step is to calculate the lowest energy geometry of the molecule using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). globalresearchonline.net
Frequency Calculations: Once the geometry is optimized, frequency calculations are performed. These not only confirm that the structure is a true minimum on the potential energy surface but also provide the theoretical IR spectrum. The calculated vibrational frequencies are often scaled to better match experimental data.
NMR and UV-Vis Calculations: Specific computational protocols are then used to predict NMR chemical shifts and UV-Vis electronic transitions.
While experimental and computational data for this compound are not available, a comparative analysis can be illustrated using data for the closely related compound, 4-fluoro-3-nitrobenzotrifluoride. In a study on 1,2,3-trichloro-4-nitrobenzene, DFT calculations at the B3LYP/6-311++G(d,p) level of theory showed excellent agreement with experimental vibrational data. globalresearchonline.net It was noted that theoretical calculations for an isolated molecule in the gaseous phase can lead to slight deviations from experimental values obtained in the solid state. globalresearchonline.net
Below is an illustrative data table comparing theoretical and experimental spectroscopic data for an analogous compound.
Table 1: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for an Analogous Compound
| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |
| ¹H NMR (ppm) | Calculated chemical shifts for aromatic protons | Specific shifts dependent on solvent and standard |
| ¹³C NMR (ppm) | Calculated chemical shifts for carbon atoms | Specific shifts dependent on solvent and standard |
| ¹⁹F NMR (ppm) | Calculated chemical shift for the fluorine atom | Specific shift dependent on solvent and standard |
| IR Spectroscopy (cm⁻¹) | Predicted vibrational frequencies for key functional groups (e.g., C-F, NO₂, C-H) | Experimentally observed absorption bands |
| ν(NO₂) asymmetric | Typically predicted in the 1500-1600 cm⁻¹ region | Observed in the 1500-1600 cm⁻¹ region |
| ν(NO₂) symmetric | Typically predicted in the 1300-1400 cm⁻¹ region | Observed in the 1300-1400 cm⁻¹ region |
| ν(C-F) | Typically predicted in the 1100-1300 cm⁻¹ region | Observed in the 1100-1300 cm⁻¹ region |
Note: The data in this table is illustrative and based on general expectations for fluorinated nitroaromatic compounds. Specific values would require dedicated computational and experimental studies on this compound.
Applications in Advanced Organic Synthesis and Materials Science Research
Utility as a Versatile Building Block in Complex Chemical Synthesis
The strategic placement of three distinct functional groups on the benzene (B151609) ring of 4-Fluoro-3-nitrodifluoromethylbenzene renders it a highly versatile precursor in multi-step organic synthesis. The electron-withdrawing nature of the nitro and difluoromethyl groups strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly at the fluorine position. This reactivity allows for the facile introduction of a wide array of nucleophiles, including amines, alcohols, and thiols, to build more complex molecular scaffolds.
Furthermore, the nitro group itself can be readily reduced to an amine, which can then participate in a host of transformations such as diazotization, amidation, or serve as a directing group for further electrophilic substitutions. The difluoromethyl group, a bioisostere of hydroxyl or thiol groups, imparts unique electronic properties and metabolic stability to target molecules, a desirable feature in medicinal chemistry and agrochemical design. The interplay of these functional groups allows for a programmed, sequential functionalization of the aromatic core, providing chemists with a powerful tool for constructing intricate organic molecules.
Role in the Development of Agrochemical Intermediates
In the field of agrochemicals, the development of new and effective herbicides, fungicides, and insecticides often relies on the incorporation of fluorinated motifs. The difluoromethyl group (CHF2) is of particular importance as it can significantly enhance the biological activity and metabolic stability of a pesticide.
This compound serves as a key starting material for agrochemical intermediates. Through nucleophilic aromatic substitution of the fluorine atom, followed by reduction of the nitro group, a variety of aniline (B41778) derivatives can be prepared. These anilines are common precursors for a range of active ingredients. For instance, the resulting aniline can be a building block for synthesizing compounds that inhibit essential enzymes in weeds or fungi, leading to potent herbicidal or fungicidal activity. The presence of the difluoromethyl group is often crucial for the efficacy of the final product.
Contribution to the Synthesis of Pharmaceutical Precursors and Intermediates
The pharmaceutical industry continuously seeks novel molecular entities with improved therapeutic profiles. Fluorinated compounds are prevalent in modern medicine, with the fluorine atom or fluorine-containing groups often leading to enhanced binding affinity, metabolic stability, and bioavailability.
This compound is a valuable precursor in this context. Its derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). For example, the reduction of the nitro group to an amine, followed by further synthetic manipulations, can lead to the formation of precursors for kinase inhibitors used in oncology or antivirals. The difluoromethyl group, in particular, is a sought-after substituent in drug design due to its ability to modulate pKa, lipophilicity, and metabolic pathways. The ability to selectively react the different functional groups on the this compound ring allows for the efficient construction of complex pharmaceutical candidates.
Integration into Novel Material Architectures (e.g., polymers)
The unique electronic and physical properties conferred by fluorine atoms make fluorinated polymers highly desirable for a range of applications, including high-performance plastics, coatings, and advanced electronics. These materials often exhibit exceptional thermal stability, chemical resistance, and specific surface properties like hydrophobicity and oleophobicity. researchgate.net
Derivatives of this compound can be envisioned as monomers for the creation of novel fluorinated aromatic polymers. researchgate.net For instance, after transformation of the nitro group into other functionalities (such as an amino or hydroxyl group) and potentially the fluorine atom via substitution, the resulting bifunctional monomer could be polymerized. The difluoromethyl group would be incorporated into the polymer backbone or as a pendant group, imparting desirable properties such as low surface energy and high thermal stability to the resulting material. researchgate.net Research in this area focuses on creating polymers with tailored optical, electronic, and surface characteristics for specialized applications in aerospace, electronics, and biomedicine. researchgate.net
Environmental Chemical Research Pertaining to Fluorinated Aromatics
Environmental Fate and Persistence of Related Fluorinated Compounds
The persistence of fluorinated aromatic compounds in the environment is largely dictated by the strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. This stability often renders them resistant to natural degradation processes. nih.gov
Research on trifluoromethyl-substituted aromatic compounds reveals that structural features significantly influence their environmental persistence. For instance, the presence of nitrogen within the aromatic ring has been shown to diminish photodegradation rates. confex.com This decreased reactivity is attributed to a lower quantum yield in direct degradation processes and a reduced rate of reaction with hydroxyl radicals, which are key oxidants in the environment. confex.com
Similarly, nitroaromatic compounds can exhibit high stability. For example, 2,4-dinitrophenol (B41442) (DNP) is notably resistant to photodegradation when dissolved in water, with a very low photodegradation quantum yield. pnas.org This photostability in aqueous environments, such as atmospheric aerosols, contributes to its persistence. pnas.org The combination of a nitro group and fluorine atoms on a benzene (B151609) ring, as seen in 4-Fluoro-3-nitrodifluoromethylbenzene, suggests a likelihood of significant recalcitrance in the environment, as both functional groups can contribute to the molecule's stability. nih.govconfex.compnas.org
Investigation of Degradation Pathways in Environmental Media
The degradation of fluorinated aromatic compounds can proceed through various biotic and abiotic pathways, although often slowly and sometimes incompletely.
Biodegradation: Microbial degradation of these compounds is challenging. Aerobic bacteria that degrade simpler aromatic compounds often struggle with fluorinated analogues. nih.gov For instance, the biodegradation of m-trifluoromethylbenzoate by certain bacteria ceases after the aromatic ring is broken, leading to the accumulation of a biochemically resistant intermediate, trifluoromethyl muconate semialdehyde. nih.gov
However, specific microbial strains have demonstrated the ability to degrade certain fluoroaromatics. Under aerobic conditions, some bacteria degrade fluorobenzene (B45895) by first converting it to 4-fluorocatechol, which then undergoes ortho-cleavage of the aromatic ring. nih.gov Anaerobic degradation has also been observed, particularly under denitrifying conditions. researchgate.net Strains of Pseudomonas, for example, have been isolated that can utilize 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) as their sole carbon source, leading to complete mineralization and stoichiometric release of fluoride (B91410). researchwithrutgers.com In contrast, these compounds often remain undegraded under methanogenic or sulfate-reducing conditions. researchgate.netresearchwithrutgers.com The metabolic strategy frequently involves an initial attack on non-fluorinated parts of the molecule to activate the C-F bond, making subsequent cleavage more feasible than a direct attack. researchgate.netmdpi.com
Photodegradation: Photochemical processes in the environment can also contribute to the degradation of fluorinated aromatics. The photolysis of nitrate (B79036) and nitrite (B80452) ions in water can generate various nitrating agents (such as •NO2), which can react with aromatic compounds. nih.gov For compounds that already contain a nitro group, photodegradation can be a relevant transformation pathway.
Studies on trifluoromethyl-substituted aromatic compounds show they can undergo both direct and indirect photolysis, ultimately producing trifluoroacetic acid and fluoride anions as final products. confex.com A combined approach of biochemical and photochemical treatment has been shown to be effective where biodegradation alone is not. For example, the recalcitrant intermediate formed from the biodegradation of m-TFM-benzoate was found to be degradable by sunlight, which allowed for the complete destruction of the parent compound. nih.gov
| Degradation Pathway | Key Process | Organism/Condition | Findings and Intermediates | Reference |
|---|---|---|---|---|
| Aerobic Biodegradation | Dioxygenase-mediated ortho cleavage | Rhizobiales sp. strain F11 | Degradation of fluorobenzene proceeds via 4-fluorocatechol. | nih.gov |
| Incomplete Biodegradation | Meta-cleavage of the aromatic ring | Aerobic bacteria (Strain V-1) | m-trifluoromethyl-benzoate degradation leads to the accumulation of a resistant intermediate (trifluoromethyl muconate semialdehyde). | nih.gov |
| Anaerobic Biodegradation | Denitrification | Pseudomonas stutzeri | Mineralization of 2-fluorobenzoate and 4-fluorobenzoate with stoichiometric fluoride release. Recalcitrant under other anaerobic conditions. | researchgate.netresearchwithrutgers.com |
| Photodegradation | Direct and indirect photolysis | Sunlight / UV radiation | Trifluoromethyl-substituted aromatics can degrade to form trifluoroacetic acid and fluoride ions. | confex.com |
| Sequential Degradation | Biochemical followed by photochemical treatment | Bacteria and Sunlight | Recalcitrant intermediates from biodegradation can be broken down by photolysis, enabling complete degradation. | nih.gov |
Assessment of Bioaccumulation Potential in Environmental Matrices
The potential for a chemical to accumulate in living organisms is a key component of its environmental risk profile. This potential is often related to the compound's hydrophobicity. For many explosive nitroaromatic compounds, such as TNT and RDX, the bioaccumulation potential is considered low due to their low hydrophobicity. researchgate.net
The bioaccumulation of chemicals from soil into organisms like earthworms is characterized by the biota-soil-accumulation factor (BSAF), which is the ratio of the chemical's concentration in the organism's tissue to its concentration in the soil. researchgate.net For some compounds, the BSAF value can vary depending on the concentration in the soil. researchgate.net
For fluorinated compounds, bioaccumulation potential often increases with the length of the perfluoroalkyl chain. mdpi.com While this compound is not a long-chain perfluoroalkyl substance (PFAS), the principles governing the bioaccumulation of organofluorines are relevant. The bioconcentration factor (BCF), which measures accumulation from water into aquatic organisms, has been calculated for various PFAAs, with values for PFOA and PFOS in fish ranging from 6,400–9,700 L/kg and 3,300–8,000 L/kg, respectively, in one study. mdpi.com These high values indicate a significant potential for accumulation in aquatic food webs. mdpi.comitrcweb.org Given the stable nature of the C-F bond, fluorinated compounds that are taken up by organisms may be slow to be eliminated. mdpi.com
| Compound Class | Bioaccumulation Metric | Finding | Reference |
|---|---|---|---|
| Nitroaromatic Explosives (e.g., RDX) | Biota-Soil-Accumulation Factor (BSAF) | Generally low bioaccumulation potential due to low hydrophobicity. BSAF for RDX in earthworms decreased from 6.7 to 0.1 as soil concentration increased. | researchgate.net |
| Perfluoroalkyl Acids (PFAAs) | Bioconcentration Factor (BCF) | Long-chain compounds have higher bioaccumulation potential. BCF for PFOA in fish was reported between 6,400-9,700 L/kg. | mdpi.com |
| Perfluoroalkyl Acids (PFAAs) | Bioaccumulation Factor (BAF) | In some fish species, PFOS showed a log10 BAF value > 3.0, indicating high bioaccumulation. | mdpi.com |
Methodologies for Environmental Monitoring and Analytical Detection
Accurate detection and quantification of fluorinated aromatic compounds in environmental samples like water, soil, and biota are crucial for monitoring their presence and distribution. A variety of sophisticated analytical methods have been developed for this purpose.
Chromatography with Mass Spectrometry: The most common and reliable methods for analyzing fluorinated compounds are based on chromatography coupled with mass spectrometry. nih.gov
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the reference method for analyzing non-volatile compounds like perfluorinated acids in water and other matrices. nih.gov Standardized procedures, such as USEPA Methods 537.1 and 533, have been established for the analysis of numerous PFAS in drinking water. itrcweb.org
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for more volatile or semi-volatile fluorinated compounds. It can also be used for non-volatile compounds after a chemical modification step (derivatization). nih.gov
Aggregate Fluorine Methods: Because targeted analysis may miss unknown fluorinated compounds or transformation products, methods that measure the total amount of organic fluorine have been developed. rsc.orgnorden.org
Adsorbable Organic Fluorine (AOF): This method involves passing a water sample through an adsorbent material that captures organic fluorine compounds. The adsorbent is then analyzed using Combustion Ion Chromatography (CIC), where the sample is combusted at high temperature to convert all fluorine to hydrogen fluoride (HF), which is then measured by ion chromatography. norden.org This provides a measure of the total organic fluorine that can be adsorbed from the sample.
Extractable Organic Fluorine (EOF): This technique measures the portion of organic fluorine that can be extracted from a sample using a solvent. norden.org
Other Analytical Techniques:
19F Nuclear Magnetic Resonance (19F-NMR): This is an emerging technique that can provide both quantitative and structural information about the fluorinated compounds present in a sample. It has the potential to detect compounds missed by standard mass spectrometry methods and can help discriminate between different types of organic and inorganic fluorine. norden.org
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 4-Fluoro-3-nitrodifluoromethylbenzene, and how should researchers interpret conflicting data?
- Methodological Answer :
- Mass Spectrometry (MS) : Use electron ionization (EI) to confirm molecular weight and fragmentation patterns. Compare results with NIST Standard Reference Database 69 for fluorinated nitroaromatics, noting deviations due to the difluoromethyl group .
- NMR : Prioritize NMR to resolve fluorine environments. Discrepancies in NMR integration (e.g., aromatic proton splitting) may arise from nitro-group para effects; use deuterated solvents and variable-temperature NMR to mitigate signal overlap .
- IR Spectroscopy : Focus on nitro (1520–1350 cm) and C-F (1100–1000 cm) stretches. Cross-reference with structurally similar compounds like 4-Fluoro-3-nitrobenzoic acid to validate assignments .
Q. How can researchers optimize the synthesis of this compound from precursor compounds?
- Methodological Answer :
- Precursor Selection : Start with 4-fluoro-3-nitrobenzoic acid derivatives (e.g., methyl esters) to introduce the difluoromethyl group via nucleophilic substitution. Avoid competing pathways (e.g., elimination) by using anhydrous conditions and catalysts like KF/AlO .
- Reaction Monitoring : Employ TLC (silica gel, hexane/EtOAc 4:1) and GC/MS to track intermediate formation. For example, details acyl chloride intermediates (from SOCl reactions) as critical precursors .
- Purification : Use fractional distillation or column chromatography (silica gel, gradient elution) to isolate the product from byproducts like nitro-reduction species .
Advanced Research Questions
Q. What computational strategies predict the reactivity of this compound in electrophilic aromatic substitution (EAS)?
- Methodological Answer :
- DFT Calculations : Model the electron-withdrawing effects of nitro and difluoromethyl groups using Gaussian or ORCA software. Compare HOMO/LUMO energies with analogues (e.g., 4-Chloro-3-nitrobenzotrifluoride) to predict regioselectivity .
- Synthetic Feasibility : Use PubChem’s template-based scoring (e.g., Pistachio/BKMS_METABOLIC datasets) to rank reaction pathways. For example, highlights template relevance heuristics for nitro-group retention under fluorination .
Q. How can researchers resolve contradictions in environmental degradation studies of fluorinated nitroaromatics?
- Methodological Answer :
- Advanced Analytics : Combine GC/MS (Method 8260D) with BFB (4-Bromofluorobenzene) as an internal standard to quantify degradation products. For example, specifies BFB criteria for validating volatile organic compound analysis .
- Surface Reactivity Studies : Apply microspectroscopic imaging (e.g., ToF-SIMS) to assess adsorption on indoor surfaces, as described in molecular-based environmental interface research .
Q. What safety protocols are critical for handling this compound in high-temperature reactions?
- Methodological Answer :
- Thermal Stability Testing : Conduct DSC/TGA to identify exothermic decomposition thresholds. For nitroaromatics, temperatures >150°C often require inert atmospheres (N/Ar) to prevent explosive side reactions .
- Ventilation : Use fume hoods with HEPA filters rated for fluorinated volatiles. Reference EPA DSSTox guidelines for toxicological risk mitigation (e.g., ’s handling protocols for difluoromethylbenzene derivatives) .
Data Analysis & Experimental Design
Q. How should researchers design experiments to study the photostability of this compound?
- Methodological Answer :
- Light Exposure Setup : Use UV chambers (λ = 254–365 nm) with quartz reactors. Monitor nitro-group reduction via HPLC (C18 column, MeOH/HO 70:30) and compare with dark controls .
- Quantum Yield Calculation : Apply actinometry (e.g., potassium ferrioxalate) to quantify photodegradation rates. Cross-validate with computational predictions of excited-state behavior .
Q. What strategies minimize byproduct formation during the halogenation of this compound?
- Methodological Answer :
- Directing Group Utilization : Leverage the nitro group’s meta-directing effect to control halogen (Br/Cl) placement. For bromination, use FeBr catalysis in CCl to avoid di-substitution (see ’s protocols for brominated nitrobenzenes) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution selectivity over radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
